molecular formula C10H10F2N2O2 B1476484 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid CAS No. 2022400-54-8

6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid

Cat. No.: B1476484
CAS No.: 2022400-54-8
M. Wt: 228.2 g/mol
InChI Key: WFJFVRZOCHBZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H10F2N2O2 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins can inhibit glucagon release, which in turn decreases hepatic glucose production.

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP. These hormones stimulate insulin secretion in a glucose-dependent manner, thereby regulating blood glucose levels .

Pharmacokinetics

It is suggested that the compound is eliminated by both metabolism and renal clearance .

Result of Action

The action of this compound results in the regulation of blood glucose levels. By inhibiting DPP-4 and increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release, leading to decreased hepatic glucose production .

Properties

IUPAC Name

6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c11-10(12)3-4-14(6-10)8-2-1-7(5-13-8)9(15)16/h1-2,5H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJFVRZOCHBZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.